molecular formula C24H22N2O B11221798 5-(4-Methylphenyl)-3-(4'-propylbiphenyl-4-yl)-1,2,4-oxadiazole

5-(4-Methylphenyl)-3-(4'-propylbiphenyl-4-yl)-1,2,4-oxadiazole

Cat. No.: B11221798
M. Wt: 354.4 g/mol
InChI Key: LAMLOTMVJSCPQL-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-3-(4’-propylbiphenyl-4-yl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a 4-methylphenyl group and a 4’-propylbiphenyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 5-(4-Methylphenyl)-3-(4’-propylbiphenyl-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylbenzohydrazide with 4’-propylbiphenyl-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-(4-Methylphenyl)-3-(4’-propylbiphenyl-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the oxadiazole ring can be hydrolyzed to yield corresponding carboxylic acids and amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research has explored its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

    Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the treatment of infectious diseases and cancer. Its mechanism of action involves interaction with specific molecular targets, leading to desired biological effects.

    Industry: In materials science, the compound is used in the development of advanced materials, including polymers and liquid crystals. Its unique properties contribute to the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-3-(4’-propylbiphenyl-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(4-Methylphenyl)-3-(4’-propylbiphenyl-4-yl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives to highlight its uniqueness:

    5-Phenyl-1,2,4-oxadiazole: Lacks the 4-methylphenyl and 4’-propylbiphenyl groups, resulting in different chemical and biological properties.

    5-(4-Chlorophenyl)-3-(4’-propylbiphenyl-4-yl)-1,2,4-oxadiazole: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s reactivity and biological activity.

    5-(4-Methylphenyl)-3-(4’-butylbiphenyl-4-yl)-1,2,4-oxadiazole: The substitution of a butyl group for the propyl group can affect the compound’s physical properties and interactions with biological targets.

The unique combination of the 4-methylphenyl and 4’-propylbiphenyl groups in 5-(4-Methylphenyl)-3-(4’-propylbiphenyl-4-yl)-1,2,4-oxadiazole contributes to its distinct chemical and biological characteristics, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H22N2O

Molecular Weight

354.4 g/mol

IUPAC Name

5-(4-methylphenyl)-3-[4-(4-propylphenyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C24H22N2O/c1-3-4-18-7-11-19(12-8-18)20-13-15-21(16-14-20)23-25-24(27-26-23)22-9-5-17(2)6-10-22/h5-16H,3-4H2,1-2H3

InChI Key

LAMLOTMVJSCPQL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)C

Origin of Product

United States

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